molecular formula C32H42ClO2P B14389539 [2-(Dodecyloxy)-2-oxoethyl](triphenyl)phosphanium chloride CAS No. 89846-44-6

[2-(Dodecyloxy)-2-oxoethyl](triphenyl)phosphanium chloride

Cat. No.: B14389539
CAS No.: 89846-44-6
M. Wt: 525.1 g/mol
InChI Key: AYQWTIFAUNOZBM-UHFFFAOYSA-M
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Description

2-(Dodecyloxy)-2-oxoethylphosphanium chloride is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a dodecyloxy-oxoethyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of dodecyloxyacetyl chloride as the alkylating agent, which reacts with triphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)-2-oxoethylphosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides, which are intermediates in various chemical reactions.

Biology

The compound has applications in biological research, where it is used to study membrane dynamics and mitochondrial function due to its ability to target and accumulate in mitochondria.

Medicine

In medicine, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is explored for its potential as a drug delivery agent, particularly in targeting cancer cells due to its affinity for mitochondrial membranes.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride involves its interaction with cellular membranes, particularly the mitochondrial membrane. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to apoptosis in targeted cells. This mechanism is particularly useful in cancer research, where selective targeting of cancer cell mitochondria is desired.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadecyloxy)-2-oxoethylphosphanium chloride
  • 2-(Octadecyloxy)-2-oxoethylphosphanium chloride

Uniqueness

Compared to similar compounds, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride offers a balance between hydrophobicity and membrane permeability, making it particularly effective in targeting mitochondrial membranes. Its unique structure allows for efficient accumulation in mitochondria, enhancing its potential in various applications, especially in targeted drug delivery and mitochondrial research.

Properties

CAS No.

89846-44-6

Molecular Formula

C32H42ClO2P

Molecular Weight

525.1 g/mol

IUPAC Name

(2-dodecoxy-2-oxoethyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C32H42O2P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-34-32(33)28-35(29-21-14-11-15-22-29,30-23-16-12-17-24-30)31-25-18-13-19-26-31;/h11-19,21-26H,2-10,20,27-28H2,1H3;1H/q+1;/p-1

InChI Key

AYQWTIFAUNOZBM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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